molecular formula C18H26N2O3 B1601429 Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate CAS No. 693789-34-3

Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

Cat. No. B1601429
CAS RN: 693789-34-3
M. Wt: 318.4 g/mol
InChI Key: BPNLPHJZPFSGCC-UHFFFAOYSA-N
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Description

Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine]-1’-carboxylate is a chemical compound with the CAS Number: 2126177-04-4 . It has a molecular weight of 318.42 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-14-6-4-5-7-15(14)22-18(13-20)8-10-19-11-9-18/h4-7,19H,8-13H2,1-3H3 .

It is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Drug Discovery

A novel scaffold, "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate", represents a key intermediate for the combinatorial synthesis of drug-like molecules. It has been synthesized from ortho-hydroxyacetophenone and N-benzylpiperidone, demonstrating the potential for generating a diverse library of bioactive compounds (Willand et al., 2004). The significance of this research lies in the structural uniqueness of the scaffold, which could lead to the discovery of new therapeutic agents with novel mechanisms of action.

Antihypertensive Activity

The antihypertensive activity of compounds structurally related to "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate" has been explored. For example, a series of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones was synthesized and evaluated for their potential to lower blood pressure in spontaneously hypertensive rats. This study provided insights into the structure-activity relationships within this class of compounds, suggesting that they may act through both central and peripheral mechanisms (Clark et al., 1983).

Biological Properties

The biological properties of "Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate" and its derivatives have been a subject of research interest. For instance, the synthesis of new substituted 4,5-dihydro-3H-spiro[1,5]-benzoxazepine-2,4′-piperidines has been reported, with some analogues evaluated as possible aspartyl protease inhibitors for HIV protease (HIV-1) and β-secretase (BACE-1) (Laras et al., 2006). These studies are crucial for the development of new therapeutic agents targeting specific proteins involved in disease pathogenesis.

Chemical Synthesis

Research has also focused on the chemical synthesis techniques of related compounds. The development of a rapid and high-yield synthetic method for "Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate", an important intermediate for small molecule anticancer drugs, illustrates the ongoing efforts to optimize the synthesis of potential therapeutic agents. This work not only enhances the efficiency of producing these compounds but also contributes to the broader field of medicinal chemistry by enabling the exploration of new drug candidates (Zhang et al., 2018).

properties

IUPAC Name

tert-butyl spiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-17(2,3)23-16(21)20-12-9-18(10-13-20)8-11-19-14-6-4-5-7-15(14)22-18/h4-7,19H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPNLPHJZPFSGCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCNC3=CC=CC=C3O2)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00475552
Record name AGN-PC-00JJYO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

CAS RN

693789-34-3
Record name AGN-PC-00JJYO
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00475552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
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Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
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Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate
Reactant of Route 6
Tert-butyl 4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]-1'-carboxylate

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